Product packaging for 4-(4-Acetylphenyl)-2-cyanophenol(Cat. No.:CAS No. 1261924-20-2)

4-(4-Acetylphenyl)-2-cyanophenol

Cat. No.: B6376018
CAS No.: 1261924-20-2
M. Wt: 237.25 g/mol
InChI Key: JJTHYOMVUGIJIQ-UHFFFAOYSA-N
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Description

4-(4-Acetylphenyl)-2-cyanophenol is a chemical compound of interest in various research and development fields. Compounds featuring acetyl and cyano substituents on aromatic rings are frequently explored as key intermediates in organic synthesis and medicinal chemistry for the development of new active molecules . Similarly, cyanophenol derivatives are subjects of study in analytical chemistry for the development of novel electrochemical sensors . Researchers value this structural motif for its potential as a building block in constructing more complex molecular architectures. This product is intended for laboratory research purposes only and is not classified or approved for use in humans, animals, or as a food additive. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO2 B6376018 4-(4-Acetylphenyl)-2-cyanophenol CAS No. 1261924-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-acetylphenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10(17)11-2-4-12(5-3-11)13-6-7-15(18)14(8-13)9-16/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTHYOMVUGIJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684746
Record name 4'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-20-2
Record name 4'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 4 4 Acetylphenyl 2 Cyanophenol

Established Synthetic Routes to 4-(4-Acetylphenyl)-2-cyanophenol

Established routes to this compound and similar biaryl compounds typically rely on robust and well-documented chemical reactions. These methods are characterized by their reliability and adaptability to a range of substrates.

The synthesis of this compound is often accomplished through a multi-step sequence that begins with simpler, commercially available starting materials. A common precursor is 2-cyanophenol (also known as 2-hydroxybenzonitrile), which forms one of the key structural units of the target molecule. prepchem.com

The general strategy involves functionalizing the 2-cyanophenol core, typically by introducing a leaving group such as a halogen (e.g., bromine or iodine) or converting it into a boronic acid or ester. This activated precursor can then be coupled with a corresponding partner representing the 4-acetylphenyl moiety.

A plausible multi-step synthesis can be outlined as follows:

Halogenation of 2-cyanophenol: Introduction of a bromine atom at the 4-position of 2-cyanophenol to create 4-bromo-2-cyanophenol. This step prepares the molecule for a subsequent cross-coupling reaction.

Preparation of the Coupling Partner: The second fragment, 4-acetylphenylboronic acid, is a commercially available reagent or can be synthesized from 4'-bromoacetophenone.

Cross-Coupling Reaction: The two fragments, 4-bromo-2-cyanophenol and 4-acetylphenylboronic acid, are joined together using a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura reaction.

The synthesis of the 2-cyanophenol precursor itself can be achieved through various methods, such as the dehydration of salicylaldoxime, which is formed from salicylaldehyde. googleapis.comgoogle.com Another route involves the reaction of o-hydroxybenzamide with a dehydrating agent like phosgene. chemicalbook.compatsnap.com

The synthesis of the this compound core can be approached using either convergent or divergent strategies.

Divergent Synthesis: A divergent approach would begin with a common core structure, which is then elaborated in different ways to produce a range of related compounds. For the synthesis of this compound, one could hypothetically start with a 4-(4-hydroxyphenyl)phenol core. Subsequent steps would then introduce the cyano and acetyl groups onto the correct rings through functional group transformations. While possible, this approach is often less direct and may involve challenges with regioselectivity.

Catalytic Approaches in the Synthesis of this compound and Related Structural Motifs

Catalysis is fundamental to the efficient synthesis of complex molecules like this compound. mdpi.com Catalytic methods, particularly those involving transition metals, provide powerful tools for the formation of the key carbon-carbon bond linking the two aromatic rings. researchgate.netthermofisher.com

Transition metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for forming C-C and C-heteroatom bonds. thermofisher.com The synthesis of this compound is ideally suited for these methods.

Suzuki-Miyaura Reaction: This is the most widely applied method for constructing the biaryl linkage in the target molecule. The reaction involves the coupling of an organoboron compound (e.g., 4-acetylphenylboronic acid) with an organohalide (e.g., 4-bromo-2-cyanophenol) in the presence of a palladium catalyst and a base. mdpi.commdpi.com

Key components of the Suzuki-Miyaura reaction include:

Catalyst: Typically a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. mdpi.com

Base: An inorganic base like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or sodium carbonate (Na₂CO₃) is required to activate the organoboron species. mdpi.comresearchgate.net

Solvent: A mixture of an organic solvent (like toluene, 1,4-dioxane, or acetonitrile) and water is often used. mdpi.com

The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields of the desired product. mdpi.comresearchgate.net

ParameterExample Condition 1Example Condition 2Example Condition 3
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd(OAc)₂ / NHC ligand
Base K₃PO₄K₂CO₃Cs₂CO₃
Solvent 1,4-Dioxane / WaterToluene / WaterAcetonitrile
Temperature 70-90 °CRefluxRoom Temperature to 80 °C
Typical Yield Good to ExcellentGood to ExcellentGood to Excellent
This table presents typical conditions for Suzuki-Miyaura reactions based on general literature findings for similar substrates. mdpi.commdpi.comresearchgate.net

While the Heck reaction (coupling of an aryl halide with an alkene) and the Sonogashira reaction (coupling of an aryl halide with a terminal alkyne) are also powerful palladium-catalyzed C-C bond-forming reactions, they are less directly applicable to the synthesis of the central biaryl bond in this compound. However, they are crucial for synthesizing related structural motifs that might contain vinyl or alkynyl linkers.

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful field in asymmetric synthesis. scienceopen.comscispace.comresearchgate.net It offers an alternative to metal-based catalysts, often providing high stereoselectivity under mild conditions. scienceopen.com

While transition metal catalysis dominates biaryl synthesis, research into organocatalytic methods for C-C bond formation is an active area. researchgate.net For the synthesis of this compound, an organocatalytic approach is less established. However, organocatalysts are known to facilitate reactions like Michael additions or Friedel-Crafts-type alkylations, which could potentially be adapted into a novel synthetic route. beilstein-journals.org The primary modes of activation in organocatalysis involve the formation of covalent intermediates (like enamines or iminium ions) or non-covalent interactions (like hydrogen bonding). researchgate.net The development of an organocatalytic method for this specific biaryl synthesis would represent a significant advancement in the field.

Green Chemistry Principles and Sustainable Synthetic Methodologies for this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. nih.govjddhs.com This involves making chemical processes more sustainable, economically viable, and safer. ijpsjournal.com

Key green chemistry principles applicable to the synthesis include:

Catalysis: The use of catalysts (both transition metal and organocatalysts) is inherently green as they are used in small amounts and allow for more efficient reactions, increasing atom economy and reducing waste. mdpi.comnih.gov

Safer Solvents: Traditional organic solvents often contribute to pollution through volatile organic compound (VOC) emissions. jddhs.com Green chemistry encourages the use of safer alternatives like water, supercritical fluids (like CO₂), or ionic liquids. nih.gov Suzuki-Miyaura reactions can often be performed in aqueous media, significantly improving the environmental profile of the synthesis. mdpi.comresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. nih.gov Alternative energy sources, such as microwave irradiation, can dramatically shorten reaction times and often lead to higher yields, making the process more energy-efficient. mdpi.comijpsjournal.com

Renewable Feedstocks: While not directly applicable to the aromatic precursors of this specific molecule, a broader green chemistry approach favors the use of starting materials derived from renewable biological sources rather than petrochemicals. jddhs.com

Waste Prevention: Designing synthetic routes that generate minimal waste is a core principle. This is achieved through high-yield reactions and processes that maximize the incorporation of all starting materials into the final product (high atom economy). ijpsjournal.com

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention of Waste Optimizing reaction conditions (e.g., in Suzuki coupling) to achieve near-quantitative yields.
Atom Economy Utilizing catalytic cross-coupling reactions that are highly efficient in incorporating atoms from reactants into the product.
Use of Catalysis Employing palladium catalysts or developing organocatalysts to lower activation energy and increase reaction efficiency. nih.gov
Benign Solvents Replacing traditional organic solvents like toluene with water or performing reactions under solvent-free conditions. jddhs.comijpsjournal.com
Energy Efficiency Using microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. mdpi.com
Reduce Derivatives Designing a convergent synthesis that avoids unnecessary protection/deprotection steps for the phenol (B47542) group.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Flow Chemistry and Continuous Production Methods for this compound

Detailed research findings and data tables concerning the application of flow chemistry for the continuous production of this compound are not available in the current body of scientific literature.

Stereoselective Synthesis of this compound and its Chiral Analogues

There is no published information on the stereoselective synthesis of this compound or its chiral analogues. The inherent structure of this compound is achiral, and therefore, methods of stereoselective synthesis would only be applicable to the creation of chiral derivatives, for which no synthetic routes have been reported.

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of 4 4 Acetylphenyl 2 Cyanophenol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Molecular Architecture of 4-(4-Acetylphenyl)-2-cyanophenol

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR studies provide definitive evidence for its covalent framework and the spatial arrangement of its constituent atoms.

In ¹H NMR spectra, the chemical shifts of the protons are indicative of their local electronic environment. The aromatic protons of the two phenyl rings exhibit distinct signals in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The acetyl group's methyl protons appear as a sharp singlet further upfield, usually around 2.6 ppm. The phenolic hydroxyl proton's chemical shift can be highly variable and is often observed as a broad singlet, its position being sensitive to solvent, concentration, and temperature.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the acetyl group is readily identified by its characteristic resonance in the highly deshielded region of the spectrum, often above 190 ppm. The carbon atom of the nitrile group also has a distinct chemical shift, typically found in the 115-120 ppm range. The aromatic carbons show a cluster of signals between 110 and 160 ppm, with quaternary carbons (those not bonded to a hydrogen) generally showing weaker signals.

Detailed two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the assigned structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Acetyl Protons (CH₃)~2.6 (s, 3H)~26.5
Aromatic Protons~7.0 - 8.5 (m)~110 - 160
Phenolic Proton (OH)Variable (br s)-
Carbonyl Carbon (C=O)->190
Nitrile Carbon (C≡N)-~115 - 120

Note: s = singlet, m = multiplet, br s = broad singlet. Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies of this compound

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also shed light on its conformational isomers.

In the FTIR spectrum of this compound, the sharp and intense absorption band around 2230-2220 cm⁻¹ is a clear indicator of the C≡N (nitrile) stretching vibration. The strong, broad absorption in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. The carbonyl (C=O) stretching of the acetyl group gives rise to a strong, sharp peak typically observed between 1680 and 1660 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. The nitrile stretch is also observable in the Raman spectrum, often as a strong, sharp band. The symmetric breathing modes of the aromatic rings are typically strong in the Raman spectrum, providing information about the substitution pattern. The carbonyl stretch is also Raman active. By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes can be obtained, aiding in a comprehensive functional group analysis.

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical FTIR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Phenolic OHO-H Stretch3400-3200 (broad)Weak or not observed
Nitrile C≡NC≡N Stretch2230-2220 (sharp, strong)2230-2220 (sharp, strong)
Acetyl C=OC=O Stretch1680-1660 (strong)1680-1660 (moderate)
Aromatic C=CC=C Stretch1600-14501600-1450
Aromatic C-HC-H Stretch>3000>3000

Electronic Absorption and Emission Spectroscopy of this compound: UV-Vis and Fluorescence Investigations

Electronic spectroscopy, specifically UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions within the molecule and its behavior upon excitation with light.

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, typically between 250 and 400 nm. These absorptions are attributed to π→π* transitions within the conjugated aromatic system. The presence of the acetyl and cyano groups, which are electron-withdrawing, and the hydroxyl group, which is electron-donating, can lead to intramolecular charge transfer (ICT) character in the electronic transitions.

Solvent Effects on Photophysical Properties

The photophysical properties of this compound can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. In nonpolar solvents, the absorption and emission spectra may be relatively structured. As the solvent polarity increases, a bathochromic (red) shift in the emission spectrum is often observed. This is indicative of a larger dipole moment in the excited state compared to the ground state, which is stabilized to a greater extent by polar solvent molecules. This behavior is consistent with the occurrence of ICT upon photoexcitation.

Excited-State Dynamics and Energy Transfer Processes

Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways can include fluorescence, internal conversion, and intersystem crossing to a triplet state. Time-resolved fluorescence spectroscopy can be used to measure the fluorescence lifetime, providing information about the rates of these de-excitation processes.

The presence of the carbonyl group can facilitate intersystem crossing, potentially leading to phosphorescence at low temperatures. The efficiency of fluorescence (quantum yield) can also be influenced by the solvent environment and the presence of quenchers.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways of this compound

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule with high accuracy. For this compound (C₁₅H₁₁NO₂), HRMS would provide a measured mass that is very close to its calculated monoisotopic mass, thus confirming its molecular formula.

Tandem mass spectrometry (MS/MS) experiments can be used to investigate the fragmentation pathways of the molecule. Upon collisional activation, the molecular ion will break apart into smaller fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the acetyl group (as a neutral CH₃CO radical or ketene), the loss of the cyano group, and cleavages within the biphenyl (B1667301) linkage. The analysis of these fragment ions provides further corroboration of the proposed molecular structure.

Table 3: Predicted High-Resolution Mass and Key Fragment Ions for this compound

Ion Formula Calculated m/z Description
[M+H]⁺C₁₅H₁₂NO₂⁺238.0863Protonated Molecular Ion
[M-CH₃CO]⁺C₁₃H₈NO⁺194.0600Loss of acetyl group
[M-CN]⁺C₁₄H₁₁O₂⁺211.0754Loss of cyano group

Solid-State Nuclear Magnetic Resonance Spectroscopy of this compound

While solution-state NMR provides information about the average structure of a molecule in a particular solvent, solid-state NMR (ssNMR) can provide details about the molecular structure and packing in the crystalline state. In the solid state, molecules are in a fixed orientation, which can lead to very broad NMR signals. Techniques such as magic-angle spinning (MAS) are used to average out these anisotropic interactions and obtain high-resolution spectra.

For this compound, ¹³C ssNMR could reveal the presence of multiple, distinct signals for chemically equivalent carbons in the solution state. This would indicate the presence of different molecular conformations or packing arrangements within the crystal lattice (polymorphism). Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, by analyzing the changes in chemical shifts and through specialized techniques that measure internuclear distances.

Crystallographic Analysis and Solid State Architecture of 4 4 Acetylphenyl 2 Cyanophenol

Single-Crystal X-ray Diffraction Studies of 4-(4-Acetylphenyl)-2-cyanophenol and its Derivatives

Single-crystal X-ray diffraction is an essential technique for determining the precise three-dimensional structure of a crystalline solid. While specific crystallographic data for this compound is not extensively detailed in the provided search results, the analysis of related structures and derivatives offers valuable insights. For instance, a study of N'-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea, which shares the acetylphenyl moiety, reveals its crystal structure and potential as a plant-growth regulator. researchgate.net Similarly, the analysis of other complex organic molecules demonstrates the power of this technique to elucidate detailed molecular conformations and packing. eurjchem.comresearchgate.netmdpi.comresearchgate.net These studies typically involve solving the crystal structure by direct methods and refining it using full-matrix least-squares procedures. eurjchem.com The resulting data provides precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's geometry.

Analysis of Intermolecular Interactions in Crystalline this compound (e.g., Hydrogen Bonding, π-π Stacking, C-H...π Interactions)

The stability and packing of molecules within a crystal are governed by a network of intermolecular interactions. In the case of this compound, several types of interactions are expected to play a significant role.

The interplay of these various intermolecular forces dictates the final three-dimensional arrangement of the molecules in the crystal. researchgate.netmdpi.com

Polymorphism and Co-crystallization of this compound Systems

Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. ub.edu While specific studies on the polymorphism of this compound are not detailed in the search results, the potential for different packing arrangements due to conformational flexibility and varied intermolecular interactions is high. mdpi.com Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are often employed to study polymorphic transitions. ub.edu

Co-crystallization: Co-crystallization is a strategy used to modify the physicochemical properties of a solid by combining it with another molecule (a co-former) in a single crystal lattice. ub.edu The hydrogen bonding capabilities of the hydroxyl and acetyl groups in this compound make it a suitable candidate for forming co-crystals. nih.gov This approach is widely used in the pharmaceutical industry to improve properties like solubility and bioavailability of active pharmaceutical ingredients (APIs). mdpi.comnih.gov The design of co-crystals relies on the principles of crystal engineering and the formation of robust supramolecular synthons between the API and the co-former. nih.gov

Crystal Engineering Strategies for this compound

Crystal engineering involves the rational design of crystalline materials with desired properties by controlling intermolecular interactions. ub.edu For this compound, several strategies can be employed.

Supramolecular Synthons: The predictable and reliable hydrogen bonding patterns, known as supramolecular synthons, are the cornerstone of crystal engineering. The O–H⋯N synthon between the phenol (B47542) and cyano groups is a powerful tool for designing specific crystal architectures. nih.gov By understanding and utilizing these synthons, it is possible to create novel crystalline forms with tailored properties.

Solvent Selection and Crystallization Conditions: The choice of solvent and control over crystallization conditions (e.g., temperature, cooling rate) can significantly influence the resulting crystal form, potentially leading to the isolation of different polymorphs or solvates. mdpi.com

The application of these crystal engineering principles allows for a systematic exploration of the solid-state landscape of this compound, paving the way for the development of new materials with enhanced functionalities.

Following a comprehensive search for scientific literature, it has been determined that specific, detailed computational and theoretical investigations for the compound “this compound” are not available in published research. Studies providing the explicit data required to populate the requested sections—including Density Functional Theory (DFT) calculations, conformational analysis, molecular dynamics simulations, predicted spectroscopic properties, and Frontier Molecular Orbital (FMO) analysis for this exact molecule—could not be located.

As a result, it is not possible to generate an article with the requested detailed research findings and specific data tables focusing solely on this compound while adhering to the principles of scientific accuracy. Creating such an article would require fabricating data that does not exist in the public scientific domain.

Supramolecular Assemblies and Intermolecular Interactions of 4 4 Acetylphenyl 2 Cyanophenol

Self-Assembly of 4-(4-Acetylphenyl)-2-cyanophenol Molecules

No studies were found that specifically investigate the self-assembly or self-organization of this compound molecules.

Role of Acetyl and Cyano Groups in Directing Self-Organization

There is no available research that elucidates the specific roles of the acetyl and cyano functional groups in directing the self-organization of this compound. In related but different molecules, such as 2-Acetyl-4-cyanophenol, the phenol (B47542) and cyano groups are known to participate in forming hydrogen bonds and other interactions that influence molecular structure. However, how the unique combination and orientation of these groups in this compound directs its supramolecular arrangement has not been documented.

Surface-Mediated Supramolecular Architectures of this compound

No literature could be retrieved concerning the formation of surface-mediated supramolecular architectures of this compound.

Host-Guest Chemistry Involving this compound with Macrocyclic Receptors (e.g., Cyclodextrins, Calixarenes)

There are no published reports on the host-guest chemistry of this compound with common macrocyclic receptors like cyclodextrins or calixarenes. While these hosts are known to form inclusion complexes with a wide variety of guest molecules, their interaction with this specific compound has not been a subject of available research. aalto.fi

Analysis of Non-Covalent Interactions in this compound Systems (e.g., Hydrogen Bonds, Halogen Bonds, π-π Interactions, Dispersive Forces)

A detailed analysis of the non-covalent interactions within a crystal structure or computational model of this compound is not possible, as no crystal structure data or specific computational studies have been published. The molecule possesses a hydroxyl group (a hydrogen bond donor), and oxygen and nitrogen atoms (hydrogen bond acceptors), as well as aromatic rings capable of π-π stacking. These features strongly suggest that hydrogen bonding and π-π interactions would be key factors in its solid-state packing, a principle observed in many organic molecules. nih.govnih.govpharmaexcipients.comresearchgate.net However, without specific structural data, any discussion remains purely speculative.

Metal-Directed Assembly and Coordination Chemistry with this compound

The coordination chemistry of this compound and its use in metal-directed assembly is another area lacking published research. The phenolic oxygen and the nitrogen of the cyano group are potential coordination sites for metal ions, making the compound a candidate for forming coordination polymers or discrete metal complexes. nih.gov Nevertheless, no studies describing the synthesis or characterization of such metal complexes could be identified.

Advanced Materials Science Applications of 4 4 Acetylphenyl 2 Cyanophenol

Incorporation of 4-(4-Acetylphenyl)-2-cyanophenol into Conjugated Polymer Systems

Conjugated polymers (CPs) are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons. This electronic structure is responsible for their unique optical and electronic properties, making them suitable for a wide range of applications, including as alternatives to traditional inorganic photocatalysts. beilstein-journals.org The performance of CPs can be readily tuned through structural design, modifying their stability, solubility, light absorption range, and charge carrier mobility. beilstein-journals.org

The incorporation of this compound into conjugated polymer systems is a strategic approach to tailor the final properties of the material. The electron-withdrawing nature of the cyano and acetyl groups on the this compound unit can influence the electronic band structure of the resulting polymer. When copolymerized with electron-donating monomers, a donor-acceptor (D-A) architecture is created along the polymer chain. This D-A structure is known to enhance intramolecular charge transfer, which can lead to desirable properties such as narrowed bandgaps and enhanced absorption in the visible and near-infrared regions.

Several strategies are employed to create conjugated polymers with tailored properties. For instance, the use of benzothiadiazole (BT) as a strong electron acceptor is a common practice due to its high planarity and good wettability. beilstein-journals.org Similarly, dibenzothiophene-S,S-dioxide (FSO) is another electron-accepting unit that enhances the electron withdrawal properties and planarity of the polymer. beilstein-journals.org By strategically combining such acceptor units with suitable donor monomers, researchers can fine-tune the optoelectronic characteristics of the resulting conjugated polymers for specific applications. beilstein-journals.org

Optoelectronic Applications of this compound Derivatives

The inherent electronic and photophysical properties of this compound derivatives make them promising candidates for a variety of optoelectronic applications. These applications leverage the molecule's ability to interact with light and electricity, paving the way for next-generation electronic and photonic devices.

Two-Photon Absorption Materials Based on this compound

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic excitation that would typically require a single photon of twice the energy. nsf.govmdpi.com This phenomenon has garnered significant interest for applications such as high-resolution 3D microfabrication, data storage, and biological imaging. nsf.govnih.gov Materials with high TPA cross-sections are in high demand for these technologies. nsf.gov

Derivatives of this compound can be engineered to exhibit strong TPA activity. The design of such molecules often follows a donor-acceptor-donor or similar quadrupolar or octupolar structures, which have been shown to enhance TPA cross-sections. By strategically modifying the molecular structure, for instance, by introducing triphenylamine (B166846) or other electron-donating groups, the TPA properties can be significantly enhanced. nih.govpurdue.edu The synthesis of organooxotin complexes with ligands derived from similar cyano-containing structures has also demonstrated strong TPA and large TPA cross-sections. nih.gov

FeatureDescription
Principle Simultaneous absorption of two lower-energy photons to induce an electronic transition. nsf.govmdpi.com
Advantages Deeper penetration depth in scattering media, higher spatial resolution. mdpi.com
Design Strategy Incorporation of donor-acceptor motifs to enhance TPA cross-section. purdue.edu
Applications 3D microfabrication, data storage, bio-imaging, photodynamic therapy. nsf.govnih.gov

Potential for Organic Light-Emitting Diode (OLED) Materials

While direct evidence for the use of this compound in OLEDs is not extensively documented in the provided search results, its structural features suggest potential applicability. The core structure, possessing both electron-accepting (cyano and acetyl groups) and electron-donating (phenyl) moieties, is a common design element in materials developed for OLEDs. This architecture can facilitate charge injection and transport, as well as promote efficient electroluminescence.

The development of new materials for OLEDs often involves creating molecules with high quantum yields and good charge carrier mobility. For instance, crab-shaped donor-acceptor AIE (aggregation-induced emission) active probes have been synthesized and shown to have high quantum yields and large two-photon absorption cross-sections. mdpi.com While not directly involving this compound, this highlights the importance of the donor-acceptor design principle in creating efficient light-emitting materials. Further research could explore the modification of this compound to optimize its properties for use as an emitter or host material in OLED devices.

Responsive Materials and Chemical Sensors Based on this compound (e.g., fluorescent probes)

The structure of this compound lends itself to the development of responsive materials and chemical sensors, particularly fluorescent probes. These materials exhibit a change in their optical properties, such as fluorescence, in response to a specific analyte or environmental change. nih.govrsc.org

The cyano group in this compound can act as a recognition site for certain analytes. For example, a colorimetric and fluorescent probe bearing triphenylamine-thiophene and dicyanovinyl groups was developed for the selective and sensitive detection of cyanide ions. mdpi.com The detection mechanism involves the nucleophilic addition of the cyanide ion to the dicyanovinyl group, leading to a significant "turn-on" fluorescent response. mdpi.com This probe demonstrated a low detection limit and good cell membrane permeability, highlighting its potential for bio-imaging applications. mdpi.com

Similarly, sensors for other phenolic compounds like 4-cyanophenol have been developed using different material platforms. mdpi.comnih.govresearchgate.netresearchgate.net For instance, a sensor based on copper-doped gadolinium oxide nanofibers modified with a conducting polymer was fabricated for the selective detection of 4-cyanophenol in water samples. mdpi.comresearchgate.net Another approach utilized a thorn apple-like structured pure bismuth molybdate (B1676688) modified electrode for the electrochemical sensing of 4-cyanophenol. nih.govresearchgate.net These examples, while not directly using this compound as the sensor molecule, underscore the importance of the cyanophenol moiety in designing selective chemical sensors. The principles demonstrated in these studies could be adapted to create responsive materials based on this compound for detecting a variety of analytes.

Sensor TypeAnalyteKey Features
Fluorescent ProbeCyanide Ion"Turn-on" fluorescence, low detection limit, good cell permeability. mdpi.com
Electrochemical Sensor4-CyanophenolHigh sensitivity, fast response time, low detection limit. mdpi.comresearchgate.net
Electrochemical Sensor4-CyanophenolGood stability, repeatability, and reproducibility. nih.govresearchgate.net

Polymerization and Copolymerization Studies Involving this compound Monomers

The presence of a reactive phenol (B47542) group on this compound makes it a suitable monomer for polymerization and copolymerization reactions. This allows for the incorporation of its unique electronic and photophysical properties into a macromolecular structure.

While specific studies detailing the polymerization of this compound were not found in the provided search results, general principles of polymer chemistry can be applied. The phenolic hydroxyl group can be derivatized to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety. This modified monomer can then undergo radical polymerization to form a homopolymer or be copolymerized with other vinyl monomers. nih.gov

Copolymerization offers a versatile method to fine-tune the properties of the resulting polymer. By selecting appropriate comonomers, it is possible to control characteristics such as solubility, thermal stability, and mechanical properties. For example, copolymerizing a monomer derived from this compound with monomers like methacrylates, acrylates, or styrene (B11656) could lead to a wide range of materials with tailored functionalities. nih.gov The incorporation of the this compound unit into the polymer backbone or as a side chain can impart the polymer with the specific optical and electronic properties of the monomer, opening up possibilities for applications in areas such as photonics, electronics, and sensing.

Surface Functionalization with this compound for Nanomaterial Development

Surface functionalization of nanomaterials with organic molecules is a powerful technique to tailor their properties and create hybrid materials with enhanced functionalities. This compound can be used to modify the surface of various nanomaterials, such as nanoparticles and nanotubes, to impart specific chemical or physical characteristics.

The phenolic hydroxyl group of this compound provides a convenient anchor point for attaching the molecule to the surface of nanomaterials. For instance, metal oxide nanoparticles can be functionalized through the formation of a bond between the hydroxyl group and the metal atoms on the nanoparticle surface. This surface modification can improve the dispersibility of the nanomaterials in different solvents and polymer matrices.

Furthermore, the electronic properties of this compound can be harnessed to create functional nanomaterial-based devices. For example, in the development of electrochemical sensors, nanomaterials are often used to modify the electrode surface to enhance its sensitivity and selectivity. mdpi.com While not specifically mentioning this compound, the use of various nanomaterials like carbon nanotubes and metal oxide nanoparticles in sensors for phenolic compounds demonstrates the potential of this approach. mdpi.com Functionalizing these nanomaterials with this compound could lead to novel sensors with improved performance for detecting specific analytes.

Reaction Mechanism Elucidation and Mechanistic Studies Involving 4 4 Acetylphenyl 2 Cyanophenol

Investigation of Reaction Pathways for 4-(4-Acetylphenyl)-2-cyanophenol Formation

The formation of this compound, a substituted biaryl compound, is most prominently achieved through the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its versatility and tolerance of a wide range of functional groups. youtube.commdpi.com The general mechanism for the Suzuki-Miyaura coupling, which can be applied to the synthesis of this compound, involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

The catalytic cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. For the synthesis of this compound, this would typically involve the reaction of a palladium(0) catalyst with either a halogenated acetophenone (B1666503) derivative or a halogenated cyanophenol derivative. The choice of reactants would be, for instance, 4-bromoacetophenone and (3-cyano-4-hydroxyphenyl)boronic acid, or alternatively, 2-bromo-6-cyanophenol and (4-acetylphenyl)boronic acid. The oxidative addition step results in the formation of a palladium(II) intermediate. researchgate.net

The next step is transmetalation , where the organic group from the organoboron compound is transferred to the palladium(II) center. This step requires the presence of a base, which activates the organoboron species. The exact mechanism of transmetalation can be complex and is influenced by the nature of the reactants, base, and solvent.

Finally, reductive elimination from the palladium(II) intermediate yields the desired biaryl product, this compound, and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

The efficiency and selectivity of the Suzuki-Miyaura reaction are highly dependent on several factors, including the choice of palladium catalyst, ligands, base, and solvent system.

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle for the Formation of this compound

StepDescriptionReactantsIntermediate/Product
Oxidative Addition The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.Pd(0) complex + Aryl HalideAryl-Pd(II)-Halide complex
Transmetalation The organic group from the organoboron compound replaces the halide on the palladium(II) complex.Aryl-Pd(II)-Halide complex + Organoboron compound + BaseDiaryl-Pd(II) complex
Reductive Elimination The two aryl groups on the palladium(II) complex couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.Diaryl-Pd(II) complexThis compound + Pd(0) complex

Photoinduced Reaction Mechanisms of this compound

While specific studies on the photoinduced reaction mechanisms of this compound are not extensively documented in the available literature, the photochemical behavior of related biaryl compounds, particularly those containing acetyl and cyano functionalities, can provide valuable insights. The presence of chromophoric groups such as the acetyl and cyano moieties, as well as the biphenyl (B1667301) system itself, suggests that this compound is likely to exhibit interesting photochemical reactivity.

Photoheterolysis: In polar solvents, substituted biaryls can undergo photoheterolysis, leading to the formation of ionic intermediates. For this compound, irradiation with UV light could potentially lead to the cleavage of bonds, particularly if there are labile leaving groups present in derivatives of the parent compound. The acetyl and cyano groups, being electron-withdrawing, can influence the electron distribution in the excited state and thus affect the propensity for and pathway of heterolytic cleavage.

Radical Decomposition: It is also plausible that this compound could undergo radical decomposition upon photoirradiation. The energy from the absorbed photons can lead to homolytic cleavage of bonds, generating radical species. The acetyl group, in particular, can participate in photoreactions through its n-π* and π-π* excited states. For instance, Norrish-type reactions are common for ketones and could potentially occur, leading to the cleavage of the bond between the carbonyl carbon and the phenyl ring or the acetyl methyl group. The resulting radical intermediates can then undergo a variety of secondary reactions, such as hydrogen abstraction, dimerization, or reaction with solvent molecules.

The specific pathways of photoinduced reactions would be highly dependent on factors such as the excitation wavelength, the solvent, and the presence of oxygen or other reactive species.

Solvent Effects on Reactivity and Reaction Selectivity of this compound

Solvents play a critical role in influencing the reactivity and selectivity of chemical reactions, and the synthesis of this compound via the Suzuki-Miyaura coupling is no exception. The choice of solvent can impact the solubility of reactants, the stability of intermediates, and the rate of the different steps in the catalytic cycle. researchgate.netnih.gov

In the context of the Suzuki-Miyaura reaction, a variety of solvents can be employed, often in biphasic systems with water. Common solvents include toluene, tetrahydrofuran (B95107) (THF), and dioxane. The polarity of the solvent can significantly affect the reaction outcome. For instance, polar aprotic solvents have been shown to influence the selectivity of palladium-catalyzed cross-coupling reactions. nih.gov The use of a water/ethanol solvent mixture has been reported to give good yields for the synthesis of some biaryl analogs, with the ratio of the solvents being a critical parameter. acs.org

The solvent can also affect the nature of the active catalytic species and the pathway of the transmetalation step. The coordination of solvent molecules to the palladium center can modulate its reactivity and influence the rate of both oxidative addition and reductive elimination.

Table 2: General Solvent Effects in Suzuki-Miyaura Reactions Applicable to the Synthesis of this compound

Solvent PropertyEffect on ReactionExample Solvents
Polarity Influences solubility of reactants and stability of charged intermediates. Can affect reaction rate and selectivity.Toluene, THF, Dioxane, DMF, Ethanol/Water
Coordinating Ability Solvent molecules can act as ligands, affecting the activity of the palladium catalyst.THF, Acetonitrile
Protic/Aprotic Nature Protic solvents can participate in proton transfer steps and influence the basicity of the reaction medium.Ethanol, Water

Kinetic Studies and Reaction Rate Determination for Transformations Involving this compound

Detailed kinetic studies are essential for understanding the factors that control the rate of a chemical reaction and for optimizing reaction conditions. For the synthesis of this compound, kinetic analysis of the Suzuki-Miyaura reaction would provide valuable information on the rate-determining step and the influence of reactant concentrations, catalyst loading, and temperature.

For example, a study on the palladium-catalyzed formylation of aryl bromides utilized kinetic modeling to understand and minimize the formation of byproducts. nih.gov A similar approach could be applied to the synthesis of this compound to optimize the yield and purity of the product. The electronic nature of the substituents on the aryl halides and boronic acids is known to influence the reaction rate, with electron-withdrawing groups on the aryl halide generally accelerating the oxidative addition step. mdpi.com The acetyl and cyano groups in the precursors to this compound would therefore be expected to have a significant impact on the reaction kinetics.

Table 3: Factors Influencing Reaction Rates in Suzuki-Miyaura Couplings

FactorInfluence on Reaction Rate
Catalyst Loading Higher catalyst concentration generally leads to a faster reaction rate, though catalyst deactivation can occur.
Ligand Structure The steric and electronic properties of the ligand affect the rates of oxidative addition and reductive elimination.
Reactant Concentration The rate is typically dependent on the concentration of the aryl halide and the organoboron reagent.
Temperature Increasing the temperature generally increases the reaction rate, following the Arrhenius equation.
Substituent Effects Electron-withdrawing groups on the aryl halide can accelerate oxidative addition, while the effect on the organoboron reagent is more complex. mdpi.com

Derivatization Strategies and Functional Scaffold Design Based on 4 4 Acetylphenyl 2 Cyanophenol

Chemical Modifications of the Hydroxyl Group in 4-(4-Acetylphenyl)-2-cyanophenol

The phenolic hydroxyl group is a cornerstone of the molecule's reactivity, serving as a primary site for a variety of chemical transformations. Its modification can significantly alter the physical, chemical, and biological properties of the parent compound.

Key reactions involving the hydroxyl group include:

Etherification: The formation of ethers is a common strategy to introduce a wide array of substituents. This can be achieved through Williamson ether synthesis, where the phenoxide ion, generated by treating the phenol (B47542) with a base (e.g., sodium hydride, potassium carbonate), reacts with an alkyl halide. Another prominent method is the Mitsunobu reaction, which allows for the formation of ethers with inversion of stereochemistry if a chiral alcohol is used.

Esterification: Acylation of the hydroxyl group to form esters can be readily accomplished using acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. The resulting esters can serve as protecting groups or can be designed to have specific biological activities, for instance, as prodrugs.

O-Alkylation and O-Arylation: More complex alkyl or aryl groups can be introduced via coupling reactions. For example, Buchwald-Hartwig amination conditions can be adapted for O-arylation, and various other cross-coupling methods can be employed to form C-O bonds with diverse partners.

A summary of potential etherification and esterification reactions is presented in the table below.

Reaction TypeReagentsProduct TypePotential Applications
Williamson Ether SynthesisAlkyl halide, Base (e.g., K2CO3, NaH)Alkyl etherModification of solubility, introduction of new functional groups
Mitsunobu ReactionAlcohol, PPh3, DEAD or DIADInverted EtherStereospecific synthesis
EsterificationAcyl chloride or Anhydride (B1165640), BaseEsterProdrug design, protecting group
O-ArylationAryl halide, Palladium catalyst, LigandAryl etherSynthesis of complex polyaromatic systems

Chemical Transformations of the Cyano Group in this compound (e.g., Hydrolysis, Reduction, Nitrile Addition Reactions)

The cyano, or nitrile, group is a versatile functional handle that can be converted into several other important chemical moieties.

Common transformations of the cyano group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. Partial hydrolysis to an amide can also be achieved under controlled conditions.

Reduction: The cyano group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This introduces a basic nitrogen atom, significantly altering the molecule's properties.

Nitrile Addition Reactions: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. This provides a route to expand the carbon skeleton.

Cyclization Reactions: The cyano group can participate in cyclization reactions to form heterocyclic rings. For example, reaction with azides can yield tetrazoles, which are important pharmacophores.

The table below outlines key transformations of the cyano group.

TransformationReagentsProduct Functional GroupSignificance
Full HydrolysisH3O+ or OH-Carboxylic AcidIntroduction of an acidic functional group
Partial HydrolysisH2O, acid or base (controlled)AmideAlteration of electronic properties and hydrogen bonding capabilities
ReductionLiAlH4, Catalytic HydrogenationPrimary AmineIntroduction of a basic center
Grignard ReactionRMgX, then H3O+KetoneCarbon-carbon bond formation
Tetrazole FormationNaN3, NH4ClTetrazoleCreation of a bioisostere for a carboxylic acid

Chemical Transformations of the Acetyl Group in this compound (e.g., Oxidation, Reduction, Condensation Reactions)

The acetyl group offers another avenue for structural diversification.

Key reactions involving the acetyl group include:

Oxidation: The haloform reaction, using a halogen in the presence of a base, can convert the acetyl group into a carboxylic acid.

Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4). This creates a new chiral center.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation with aldehydes or ketones, or the Claisen condensation with esters, to form larger, more complex structures.

Willgerodt-Kindler Reaction: This reaction allows for the conversion of the aryl alkyl ketone to a terminal thioamide, which can be further hydrolyzed to a carboxylic acid with one more carbon atom.

The following table summarizes key transformations of the acetyl group.

TransformationReagentsProduct Functional GroupKey Feature
Haloform ReactionI2, NaOHCarboxylic AcidCarbon-carbon bond cleavage
ReductionNaBH4, LiAlH4Secondary AlcoholFormation of a chiral center
Aldol CondensationAldehyde/Ketone, Base or Acidβ-Hydroxy KetoneCarbon-carbon bond formation
Willgerodt-Kindler ReactionSulfur, AmineThioamideReorganization of the carbon skeleton

Aromatic Ring Functionalization and Substitution Patterns in this compound Derivatives

The two phenyl rings in the biphenyl (B1667301) core of this compound are subject to electrophilic aromatic substitution reactions. The substitution pattern will be directed by the existing functional groups.

Phenolic Ring: The hydroxyl group is a strong activating, ortho-, para-director. The cyano group is a deactivating, meta-director. In the phenol-containing ring, the positions ortho and para to the powerful hydroxyl group are activated. However, one ortho position is already substituted with the cyano group, and the para position is part of the biphenyl linkage. Therefore, further substitution is likely to occur at the position ortho to the hydroxyl group and meta to the cyano group.

Acetylphenyl Ring: The acetyl group is a deactivating, meta-director. Therefore, electrophilic substitution on this ring would be expected to occur at the positions meta to the acetyl group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although these reactions may be challenging on the deactivated acetylphenyl ring.

Design of Novel Heterocyclic Scaffolds Incorporating this compound Moieties

The functional groups present in this compound provide multiple opportunities to construct novel heterocyclic scaffolds.

Examples of such strategies include:

From the Hydroxyl and Cyano Groups: The ortho-positioning of the hydroxyl and cyano groups on the phenolic ring is a classic precursor for the synthesis of benzoxazoles. This can be achieved by first reducing the cyano group to an aminomethyl group, followed by cyclization.

From the Acetyl Group: The acetyl group can be a starting point for building various heterocycles. For instance, condensation with hydrazines can lead to the formation of pyrazoles. Reaction with hydroxylamine (B1172632) can yield isoxazoles.

Multi-step Syntheses: By combining several of the transformations discussed above, more complex heterocyclic systems can be designed. For example, a derivative where the cyano group is converted to an amine and the acetyl group is modified could undergo intramolecular cyclization to form a novel polycyclic scaffold.

The strategic combination of these derivatization approaches allows for the systematic exploration of the chemical space around the this compound core, paving the way for the discovery of new molecules with tailored properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Acetylphenyl)-2-cyanophenol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions under basic or catalytic conditions. For example, derivatives of 4-acetylphenyl compounds are synthesized by reacting precursors like N-(4-acetylphenyl)-2-cyanoacetamide with arylidene malononitrile or ethyl acetate in ethanol under reflux (3 hours, 75–80°C). Optimization includes adjusting the molar ratio of reactants, catalyst concentration (e.g., triethylamine), and solvent polarity. Recrystallization in EtOH/DMF mixtures improves purity .
  • Key Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
SolventEthanolHigher solubility of intermediates
CatalystTriethylamine (few drops)Accelerates condensation
Reaction Time3 hoursBalances completion vs. side reactions

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Multi-technique validation is critical:

  • IR Spectroscopy : Identifies functional groups (e.g., acetyl C=O stretch ~1680 cm⁻¹, cyano C≡N ~2220 cm⁻¹) .
  • ¹H NMR : Resolves aromatic protons (δ 7.2–8.1 ppm) and acetyl methyl groups (δ 2.6 ppm) .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ for derivatives) and fragmentation patterns .
    • Data Cross-Validation : Discrepancies in spectral data (e.g., unexpected shifts) should be resolved using X-ray crystallography (via SHELX software ) or high-resolution NMR.

Q. How can purification protocols be tailored to improve the crystallinity of this compound derivatives?

  • Methodological Answer : Recrystallization in mixed solvents (e.g., EtOH/DMF) enhances crystal lattice formation. For example, derivatives in achieved 75% purity after recrystallization. Slow cooling (<1°C/min) minimizes amorphous byproducts. Column chromatography (silica gel, ethyl acetate/hexane eluent) further isolates stereoisomers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electrophilic/nucleophilic sites. For example, the acetyl group’s electron-withdrawing effect directs electrophilic substitution to the para position. Solvent effects (e.g., ethanol polarity) are simulated using COSMO-RS models. Transition state analysis identifies energy barriers for condensation reactions .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer : Combine techniques:

  • X-ray Crystallography : Resolves bond angles and torsion ambiguities (SHELX refines occupancy and thermal parameters) .
  • Dynamic NMR : Detects rotamers or tautomers causing split peaks in static NMR .
  • Isotopic Labeling : Traces reaction pathways (e.g., ¹³C-labeled acetyl groups validate coupling patterns) .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

  • Methodological Answer :

  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts interactions with target enzymes (e.g., HSP90AA1) .
  • In Vitro Assays : Derivatives are tested against cell lines (e.g., MTT assay for cytotoxicity) with substituents varied at the phenyl or cyano groups to establish SAR .
  • Metabolic Stability : LC-MS/MS tracks degradation in liver microsomes .

Q. What reaction mechanisms govern the formation of this compound derivatives under basic conditions?

  • Methodological Answer : The mechanism involves:

Nucleophilic Attack : Cyanoacetamide’s α-carbon attacks the arylidene carbonyl.

Cyclization : Intramolecular dehydration forms the pyridin-2-one core.

Aromatization : Loss of water or ethanol stabilizes the conjugated system .

  • Kinetic Studies : Rate-determining steps are identified via stopped-flow UV-Vis monitoring (e.g., intermediate absorption at 320 nm) .

Data Contradiction Analysis

  • Example : Conflicting ¹H NMR signals for hydroxyl protons in derivatives.
    • Resolution :

Deuterium Exchange : Addition of D₂O confirms exchangeable protons.

Variable Temperature NMR : Aggregation effects are ruled out by observing peak sharpening at higher temps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.